ADA disodium salt

Biochemistry Enzymology Cell Biology

Inconsistent buffer selection undermines enzymatic assay reproducibility and cell culture viability. ADA disodium salt (CAS 41689-31-0) is a zwitterionic Good's buffer with a pKa of 6.60, providing maximum buffering capacity in the pH 6.0-7.2 range. Its low temperature coefficient (ΔpKa/°C = -0.011) ensures robust pH control despite temperature fluctuations. Minimal metal chelation and low UV absorbance make it ideal for protein crystallization, isoelectric focusing, and capillary electrophoresis where phosphate or Tris buffers cause artifacts. Supplied as ≥99% pure crystalline powder; soluble in water. Reliable lot-to-lot consistency for critical bioassays.

Molecular Formula C6H8N2Na2O5
Molecular Weight 234.12 g/mol
CAS No. 41689-31-0
Cat. No. B1521844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADA disodium salt
CAS41689-31-0
Molecular FormulaC6H8N2Na2O5
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
InChIKeyUFJHJSRPIBTMAS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADA Disodium Salt (CAS 41689-31-0) Buffer for Biochemical and Cell Culture Applications: Technical Specifications and Procurement Guide


ADA disodium salt (CAS 41689-31-0), chemically known as N-(2-acetamido)iminodiacetic acid disodium salt, is a zwitterionic biological buffer belonging to the class of Good's buffers originally developed in the 1960s for optimal compatibility with biological systems [1]. With a molecular weight of 234.12 g/mol and the molecular formula C6H8N2Na2O5, this compound exists as a white to off-white crystalline powder that is highly soluble in aqueous solutions . As a zwitterionic buffer, ADA disodium salt exhibits low cell membrane permeability, high chemical stability, and minimal interference with most biochemical reactions, making it a standard choice for maintaining precise pH control in enzymatic assays, protein biochemistry, and cell culture applications requiring a weakly acidic to neutral pH environment [2].

Zwitterionic Good’s buffer for weakly acidic to neutral enzymatic and cell culture workflows (pH 5.8–7.4)
Low membrane permeability and minimal interference with most biochemical reactions
High aqueous solubility facilitates concentrated stock preparation without co-solvents

Why Substituting ADA Disodium Salt with Other Common Buffers Like HEPES, Tris, or MES Can Compromise Experimental Reproducibility and Data Integrity


In biochemical and cell culture workflows, the selection of a buffer is not a trivial interchangeable choice; it is a critical determinant of experimental outcomes. Substituting ADA disodium salt with another common buffer such as HEPES, Tris, or MES can introduce significant and often overlooked sources of variability and artifact. This is because each Good's buffer possesses a unique combination of pKa, effective pH range, temperature coefficient (ΔpKa/°C), and specific chemical interactions (e.g., metal ion chelation, UV absorbance) that directly impact enzyme kinetics, protein stability, and assay readouts [1]. For instance, using Tris at pH 7.0, which is far from its pKa of 8.30, results in poor buffering capacity and high temperature sensitivity, while HEPES at pH 6.5, below its pKa of 7.55, similarly provides suboptimal pH control [2]. The following quantitative evidence guide provides a detailed, data-driven comparison to inform scientific selection and justify procurement decisions based on experimental compatibility rather than generic interchangeability .

Tris and HEPES provide weak buffering at pH 6.0–6.8 where ADA is near its pKa, compromising pH stability in weakly acidic experiments.

Tris buffer shows significantly higher pH drift with temperature changes compared to ADA, reducing reproducibility in incubations or cold-room steps.

ADA’s strong Cu2+ binding can inhibit BCA protein assays; HEPES, MES, and PIPES show no such interference, requiring buffer exchange for BCA-based quantification.

Quantitative Differentiation of ADA Disodium Salt: pKa, Temperature Stability, Metal Interference, Solubility, and UV Absorbance vs. Common Alternatives


Precise pH Control in the 6.0-7.2 Physiological Range: ADA's pKa of 6.60 vs. HEPES (7.55), Tris (8.30), and MES (6.15)

ADA disodium salt exhibits a pKa of 6.60 at 20-25°C, positioning its optimal buffering capacity (effective pH range of 5.8-7.4) precisely within the weakly acidic to neutral physiological range where many cellular and enzymatic processes occur [1]. In contrast, HEPES has a pKa of 7.55 (effective range 6.8-8.2), Tris has a pKa of 8.30, and MES has a pKa of 6.15 (effective range 5.5-7.0) [2]. This means that at a target pH of 6.5, ADA is operating near its pKa of maximum buffering capacity, while HEPES and Tris are significantly outside their optimal ranges, leading to compromised pH stability .

pKa & Effective Range
Head-to-head
ADA pKa 6.60, range 5.8–7.4; HEPES 7.55, Tris 8.30, MES 6.15
Maximum buffering capacity in the weakly acidic physiological range
At pH 6.5, ADA operates near its pKa; HEPES and Tris are far outside their optimal ranges.
Biochemistry Enzymology Cell Biology

Superior Temperature Stability: ADA's ΔpKa/°C of -0.011 vs. Tris's -0.031 and HEPES's -0.014

The temperature dependence of a buffer's pKa (ΔpKa/°C) directly impacts the pH stability of a solution when experimental temperature fluctuates or when a buffer is prepared at one temperature but used at another. ADA disodium salt has a ΔpKa/°C of -0.011, meaning its pH decreases by 0.011 units for every 1°C increase in temperature [1]. This is significantly more stable than Tris, which has a ΔpKa/°C of -0.031, and is slightly more stable than HEPES, which has a ΔpKa/°C of -0.014 [2]. For example, a 10°C temperature rise (e.g., from 25°C to 35°C) would cause a pH drop of 0.11 units for ADA, compared to a 0.31-unit drop for Tris .

Temperature Stability
Head-to-head
ADA ΔpKa/°C −0.011 vs Tris −0.031, HEPES −0.014
64% lower temperature sensitivity than Tris reduces pH drift
A 10°C rise drops ADA pH only 0.11 units vs 0.31 for Tris.
Biochemistry Molecular Biology Analytical Chemistry

Metal Ion Chelation: ADA Binds Cu2+ Strongly, Interfering with BCA Protein Assays, Whereas MES and HEPES Do Not

The interaction of buffers with metal ions is a critical, often overlooked factor in assay design. ADA, along with Tricine and Bicine, is known to strongly bind Cu2+ ions [1]. A direct comparative study demonstrated that in the presence of 50 mM ADA, color development in the bicinchoninic acid (BCA) assay for protein quantification was completely inhibited, preventing accurate measurement of protein mass [2]. In contrast, 50 mM MES, MOPS, PIPES, and HEPES allowed for the generation of linear standard curves for 1 to 10 μg of bovine serum albumin (BSA), indicating no interference [3].

Metal Ion Interference
Head-to-head
ADA 50 mM completely inhibits BCA color; MES, HEPES, PIPES show linear standard curves
Incompatible with Cu2+-dependent protein assays
Use MES or HEPES if BCA quantification is required.
Protein Biochemistry Analytical Chemistry Assay Development

High Aqueous Solubility of ADA Disodium Salt (~1495 mM) Facilitates Concentrated Stock Solution Preparation

The solubility of a buffer salt is a practical consideration for laboratory workflows, particularly when preparing concentrated stock solutions to save time and storage space. ADA disodium salt exhibits extremely high aqueous solubility, with reports of approximately 350 mg/mL in water with ultrasonication, which corresponds to a molarity of approximately 1495 mM . This is comparable to the solubility of the free acid form of ADA (160 mg/mL in 1 M NaOH) and far exceeds that of many other buffer salts, allowing for the convenient preparation of concentrated (e.g., 0.5 M or 1.0 M) stock solutions without the need for heating or organic co-solvents [1].

Aqueous Solubility
Reported
~350 mg/mL (~1495 mM) in water with sonication
Enables high-concentration stock preparation for laboratory efficiency
About 2.2× more soluble than the free acid form under stated conditions.
Buffer Preparation Laboratory Efficiency Biochemistry

UV Absorbance Profile: ADA Absorbs Below 260 nm, Limiting Its Use in Certain Spectrophotometric Assays

A key limitation of ADA buffer is its significant absorbance in the ultraviolet (UV) region below 260 nm . This property is shared with other Good's buffers, such as ACES (absorbing at ≤230 nm) and BES (absorbing <260 nm), and contrasts with buffers like HEPES and MOPS, which have minimal absorbance above 240 nm [1]. For example, in enzyme kinetics assays monitoring NADH oxidation at 340 nm, ADA buffer is fully compatible; however, for assays monitoring protein or nucleic acid concentration at 260-280 nm, ADA buffer can contribute significant background signal, potentially masking sample absorbance [2].

UV Absorbance Profile
Class-level
Significant absorbance below 260 nm; limits low-UV detection use
Suitable for visible-range assays only
ACES ≤230 nm, BES 240 nm; HEPES transparent above 240 nm.
Spectrophotometry UV-Vis Spectroscopy Analytical Chemistry

Targeted Applications for ADA Disodium Salt Buffer Based on Quantitative Performance Metrics


Enzymatic Assays Requiring Precise pH Control at 6.0-7.2

ADA disodium salt is ideally suited for enzymatic assays where the optimal pH of the enzyme lies in the weakly acidic to neutral range (pH 6.0-7.2). Its pKa of 6.60 ensures maximum buffering capacity within this window, minimizing pH drift during the reaction [1]. The low temperature coefficient (ΔpKa/°C = -0.011) further ensures pH stability even if the assay undergoes minor temperature fluctuations during setup or measurement, leading to more reproducible kinetic data compared to using a buffer like Tris .

Cell Culture Media Formulation for pH-Sensitive Primary Cells or Fibroblasts

ADA disodium salt is a preferred buffer component for cell culture media, particularly for primary cells, chick embryo fibroblasts, and other cell types that thrive in a slightly acidic environment [1]. Its effective pH range of 5.8-7.4 aligns with the physiological pH of many specialized culture systems. Unlike Tris, which has limited buffering capacity at these pH values, ADA maintains a stable environment, supporting cell viability and normal metabolic function .

Protein Crystallization and Isoelectric Focusing (IEF) in Immobilized pH Gradients

ADA disodium salt is widely used as a buffer in protein crystallization screens and isoelectric focusing (IEF) applications where a stable, precise pH is critical for protein stability and separation [1]. Its pKa of 6.6 and the availability of high-purity, metal-free grades make it a reliable choice for obtaining high-quality protein crystals and reproducible IEF patterns, as evidenced by its inclusion in commercial crystallization kits .

Buffering Systems for Analytical Techniques Incompatible with Phosphate or Tris

In techniques like capillary electrophoresis (CE) and certain chromatographic separations, phosphate buffers can precipitate with divalent cations, and Tris can interfere with detection due to its primary amine group. ADA disodium salt, as a zwitterionic buffer, offers a chemically inert alternative with low conductivity and minimal interference, making it a suitable replacement for these problematic buffers in analytical workflows [1].

Application
Selection Property
Validation Focus
Enzyme kinetics at weakly acidic pH
pKa 6.60 maximizes buffering capacity near target pH
Verify pH stability under temperature fluctuation for kinetic reproducibility
pH-sensitive primary cell and fibroblast culture
Effective pH range 5.8–7.4 matches specialized culture conditions
Monitor cell viability and metabolic function under controlled pH
Protein crystallization and isoelectric focusing
High-purity, metal-free grade available for structural biology
Assess crystal quality and IEF pattern reproducibility
Analytical techniques (CE, chromatography) replacing phosphate/Tris
Low conductivity, chemically inert zwitterionic buffer
Confirm minimal interference and baseline stability in detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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